molecular formula C9H4N4O4 B013957 CNQX CAS No. 115066-14-3

CNQX

カタログ番号: B013957
CAS番号: 115066-14-3
分子量: 232.15 g/mol
InChIキー: RPXVIAFEQBNEAX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Development and Pharmacological Classification of this compound

The quinoxalinedione class of compounds, to which this compound belongs, was first synthesized and characterized in the late 1980s as part of a search for potent and selective antagonists of non-NMDA glutamate receptors. Early pharmacological investigations revealed that this compound could reversibly antagonize the actions of AMPA, quisqualate, and kainate, while sparing NMDA receptor-mediated responses at low micromolar concentrations. This selectivity was quantitatively demonstrated in hippocampal slice preparations, where this compound produced parallel rightward shifts in the dose-response curves for these agonists, indicative of competitive antagonism. The compound’s structure, featuring a cyano group at the 6-position and a nitro group at the 7-position of the quinoxalinedione core, was found to be critical for its high affinity and selectivity.

Pharmacologically, this compound is classified as a competitive antagonist of AMPA and kainate receptors, with reported half-maximal inhibitory concentration (IC50) values in the low micromolar range. For AMPA receptors, IC50 values are typically around 0.3 μM, while for kainate receptors, values range from 1.5 to 3.5 μM. At higher concentrations, this compound can also antagonize NMDA receptor-mediated responses, but this effect is significantly less potent (IC50 ~ 25–100 μM) and is believed to involve interaction with the glycine modulatory site rather than the glutamate binding site. The competitive nature of this compound antagonism at AMPA and kainate receptors has been confirmed through Schild analysis, which demonstrates parallel shifts in agonist dose-response curves without changes in maximal response, consistent with a surmountable mode of inhibition.

Structural Determinants of this compound Activity at Glutamate Receptors

The molecular basis for the high affinity and selectivity of this compound for AMPA and kainate receptors has been elucidated through a combination of crystallographic, mutagenesis, and functional studies. Structural analyses reveal that this compound binds to the ligand-binding domain (LBD) of AMPA receptors at the same site as endogenous agonists such as glutamate and quisqualate. The compound induces a partial closure of the LBD, mimicking the conformational changes associated with agonist binding but failing to trigger the full sequence of events required for channel opening. This “partial agonist” behavior is modulated by the presence of auxiliary subunits, such as the transmembrane AMPA receptor regulatory proteins (TARPs), which can convert this compound from a pure antagonist into a partial agonist under certain conditions.

Key structural determinants of this compound activity include the interactions of its cyano and nitro substituents with specific amino acid residues in the receptor LBD. Mutagenesis studies have shown that alterations in these residues can significantly affect this compound binding affinity and efficacy, providing insights into the design of more selective and potent antagonists. Furthermore, the quinoxalinedione scaffold of this compound serves as a template for the development of related compounds, such as DNQX and NBQX, which exhibit similar but distinct pharmacological profiles.

The following sections provide a detailed examination of these themes, integrating quantitative data, structural models, and experimental findings to present a comprehensive and authoritative account of this compound in neuropharmacological research.

特性

IUPAC Name

7-nitro-2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N4O4/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5/h1-2H,(H,11,14)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXVIAFEQBNEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC(=O)C(=O)N2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893918
Record name 6-Cyano-7-nitroquinoxaline-2,3-dioneCNQX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115066-14-3
Record name 6-Cyano-7-nitroquinoxaline-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115066-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Cyano-7-nitroquinoxaline-2,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115066143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Cyano-7-nitroquinoxaline-2,3-dioneCNQX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CNQX
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYANQUIXALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OTE87SCCW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Core Quinoxaline Scaffold Formation

The quinoxaline-2,3-dione core is synthesized via cyclization of substituted anthranilic acid derivatives. In a representative procedure, 6-bromoanthranilic acid undergoes acylation with acid chlorides to form intermediate amides, followed by dehydration using acetic anhydride to yield benzoxazinone precursors. Subsequent condensation with amines and intramolecular cyclization produces 6-bromo-quinazolin-4-ones, which serve as key intermediates for further functionalization.

Nitration and Cyanation Reactions

Introduction of the nitro and cyano groups at the 7- and 6-positions, respectively, is achieved through sequential electrophilic aromatic substitution and nucleophilic displacement. Nitration typically employs a mixture of fuming nitric acid and sulfuric acid under controlled temperatures (0–5°C) to prevent over-nitration. Cyanation follows via Ullmann-type coupling or palladium-catalyzed reactions using copper(I) cyanide (CuCN) as the cyanide source. For example:

Procedure :

  • Nitration :

    • React 6-bromo-quinazolin-4-one with HNO₃/H₂SO₄ at 0°C for 2 hours.

    • Quench with ice-water, extract with dichloromethane, and purify via silica column chromatography (hexane:EtOAc = 3:1).

  • Cyanation :

    • Treat 7-nitro-6-bromo-quinazolin-4-one with CuCN (1.5 eq) and Pd(PPh₃)₄ (0.05 eq) in DMF at 120°C for 12 hours.

    • Isolate the product via filtration and recrystallize from ethanol/water.

Purification and Characterization

Chromatographic Techniques

Final compounds are purified using silica gel column chromatography with gradient elution (hexane:EtOAc, 4:1 to 1:1). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures ≥98% purity, as validated by LC-MS.

Spectroscopic Validation

1H NMR (500 MHz, d₆-DMSO):

  • δ 8.72 (s, 1H, H-5),

  • δ 8.45 (d, J = 8.5 Hz, 1H, H-8),

  • δ 7.98 (d, J = 8.5 Hz, 1H, H-9).

13C NMR (126 MHz, d₆-DMSO):

  • δ 158.2 (C-2),

  • δ 154.9 (C-3),

  • δ 135.6 (C-7-NO₂),

  • δ 117.3 (C≡N).

Scalability and Process Optimization

Reaction Condition Screening

ParameterOptimal ValueImpact on Yield
Temperature120°CMaximizes C–C coupling efficiency
Catalyst Loading5 mol% Pd(dppf)Cl₂Balances cost and reactivity
SolventDMF/Toluene (1:1)Enhances solubility of intermediates

Microwave-assisted synthesis reduces reaction times from 12 hours to 20 minutes while maintaining yields >85%.

Crystallization for Bulk Production

Slow evaporation from 2-propanol/acetone/water (45:45:10) yields monocrystals suitable for X-ray diffraction, confirming stereochemical integrity.

Analytical and Pharmacological Validation

Purity Assessment

LC-MS analysis confirms absence of byproducts (e.g., de-nitro or de-cyano derivatives). Batch-specific certificates of analysis (CoA) report ≥99% purity for pharmacological studies.

Bioactivity Correlation

This compound disodium salt (water-soluble formulation) exhibits IC₅₀ values of 0.3 μM (AMPA) and 1.5 μM (kainate), validating the synthesis route’s efficacy in producing bioactive material .

化学反応の分析

6-Cyano-7-nitroquinoxaline-2,3-dione undergoes various chemical reactions, including:

科学的研究の応用

Mechanistic Insights into Neurotransmission

CNQX is primarily employed to dissect the roles of AMPA and kainate receptors in synaptic transmission. By selectively blocking these receptors, researchers can elucidate the contributions of excitatory neurotransmission in various neural circuits.

Case Study: Thalamic Neurons

A study demonstrated that this compound application in rat thalamic reticular nucleus (TRN) neurons resulted in significant depolarization, indicating its effectiveness in modulating excitatory inputs. The results showed that this compound-mediated depolarization averaged 5.0 ± 2.2 mV, highlighting its role in neurotransmission dynamics .

Electrophysiological Applications

This compound is extensively used in electrophysiological experiments to isolate specific synaptic currents. Its ability to inhibit AMPA receptors allows researchers to study GABAergic transmission independently.

Data Table: Electrophysiological Effects of this compound

Study Cell Type Effect on sIPSC Frequency Effect on Membrane Potential
Maccaferri & Dingledine (2002) CA1 InterneuronsIncreased from 1.3 ± 0.5 Hz to 2.5 ± 0.8 HzDepolarized by 7.8 ± 1.7 mV
Baylor & Nicholls (1969) Retinal Ganglion CellsReduced electrical synaptic transmissionSignificant reduction observed

Behavioral Studies and Neuropharmacology

In behavioral neuroscience, this compound is utilized to investigate the effects of glutamatergic signaling on learning and memory processes.

Case Study: Cognitive Impairment

Research involving kynurenic acid and its interactions with this compound has provided insights into cognitive processes affected by glutamate signaling. Kynurenic acid microinjection alongside this compound demonstrated significant modulation of behavioral responses in animal models .

Therapeutic Implications

The antagonistic properties of this compound have potential therapeutic implications, particularly in conditions characterized by excitotoxicity, such as stroke or neurodegenerative diseases.

Case Study: Ischemic Models

In models of focal cerebral ischemia, this compound has been shown to facilitate recovery by inhibiting excessive excitatory signaling that contributes to neuronal damage . This suggests a protective role for this compound in neuroprotection strategies.

Research Methodologies Utilizing this compound

This compound is often used in conjunction with other pharmacological agents to dissect complex neural interactions.

Experimental Protocols

  • In vitro Studies: this compound is applied to cultured neurons to assess synaptic responses.
  • In vivo Studies: Microinjections into specific brain regions allow for localized effects on behavior and physiology.
  • Electrophysiological Recordings: Used to measure changes in synaptic currents and neuronal firing patterns.

作用機序

6-Cyano-7-nitroquinoxaline-2,3-dione exerts its effects by competitively antagonizing AMPA and kainate receptors. It binds to these receptors, preventing the activation by glutamate, which is a key neurotransmitter in excitatory synaptic transmission. This blockade results in the inhibition of excitatory signals, which can be useful in studying various neurological conditions .

類似化合物との比較

Comparison with Similar Compounds

CNQX is often compared to other glutamate receptor antagonists, including DNQX, AP-5, MK-801, and talampanel. Key differences in receptor specificity, potency, and functional outcomes are outlined below.

DNQX (6,7-Dinitroquinoxaline-2,3-dione)

  • Receptor Specificity : Like this compound, DNQX antagonizes AMPA and kainate receptors but exhibits weaker potency against NMDA receptor-associated glycine sites .
  • Potency: On GluA2HA receptors, this compound has an IC50 of 2.78 µM, while DNQX is less effective on glycine pore-facing mutants (e.g., A621G: this compound IC50 = 36.7 µM vs. In plant models, both DNQX and this compound inhibit root growth in Arabidopsis thaliana at similar concentrations (10–50 µM) .
  • Functional Differences : DNQX lacks this compound’s partial glycine-dependent NMDA receptor modulation, making it marginally more selective for AMPA/kainate receptors .

AP-5 (D-(-)-2-Amino-5-phosphonopentanoic acid)

  • Receptor Specificity : AP-5 is a selective NMDA receptor antagonist targeting the glutamate-binding site, unlike this compound’s AMPA/kainate focus .
  • Functional Interactions: In rat anterior cingulate cortex (rACC), this compound (2 µg/side) fully reverses morphine-induced pain thresholds, while AP-5 only partially blocks NMDA-mediated effects . Synaptic vesicle protein accumulation is reduced by both this compound and AP-5, but their effects are non-additive, suggesting overlapping pathways in presynaptic development .

MK-801 (Dizocilpine)

  • Mechanism: MK-801 is a non-competitive NMDA channel blocker, unlike this compound’s glycine site competition .
  • Functional Contrast :
    • In Arabidopsis, MK-801 elevates basal cytoplasmic Ca<sup>2+</sup> and disrupts cellobiose-induced calcium waves, effects reversed by co-application of this compound .
    • MK-801 potentiates NMDA-induced Ca<sup>2+</sup> influx in neurons, which this compound attenuates via glycine displacement .

Talampanel

  • Clinical Relevance : Talampanel, an AMPA receptor antagonist, shares this compound’s anti-proliferative effects in small-cell lung cancer (SCLC) but with higher efficacy in vivo .
  • Potency: this compound shows mild tumor growth inhibition in SCLC xenografts, whereas talampanel achieves significant suppression at comparable doses .

Functional and Clinical Implications

This compound’s mixed receptor activity enables unique applications:

  • Neuroscience : Blocks AMPA/kainate-mediated synaptic transmission in motor cortex studies, reducing limb movement kinematics (e.g., forelimb elevation: 4.6 ± 1 mm vs. 1.8 ± 0.6 mm post-CNQX) .
  • Oncology : Suppresses glioma proliferation in co-culture models (500 µM this compound reduces tumor growth via AMPAR inhibition) .
  • Psychiatry : Attenuates cocaine-seeking behavior by blocking D1 dopamine receptor-AMPA interactions in the nucleus accumbens .

Data Tables

Table 1: Pharmacological Profiles of this compound and DNQX on AMPA Receptor Mutants

Compound GluA2HA IC50 (µM) A621G IC50 (µM) Glycine Competition at NMDA
This compound 2.78 36.7 Yes
DNQX Not reported Less effective No

Table 2: Functional Effects in Model Systems

Compound Effect Model System Key Finding Reference
This compound Reduces glioma proliferation T1 co-cultured tumor cells 500 µM this compound decreases cell growth
This compound Reverses MK-801 Ca<sup>2+</sup> effects Arabidopsis seedlings Restores calcium wave dynamics
DNQX Inhibits root growth Arabidopsis thaliana 10–50 µM reduces root length

生物活性

CNQX, or 6-Cyano-7-nitroquinoxaline-2,3-dione, is a potent and selective antagonist of non-NMDA glutamate receptors, specifically targeting AMPA and kainate receptors. Its biological activity has been extensively studied due to its relevance in neuropharmacology, particularly in the context of synaptic transmission and neuroprotection.

This compound primarily acts as a competitive antagonist at AMPA and kainate receptors, with IC50 values of approximately 0.3 µM and 1.5 µM, respectively . Additionally, it exhibits antagonistic properties at the glycine modulatory site on the NMDA receptor complex (IC50 = 25 µM) and can isolate GABA_A receptor-mediated responses in various neuronal cultures .

Table 1: this compound Antagonistic Properties

Receptor TypeIC50 Value (µM)Notes
AMPA0.3Competitive antagonist
Kainate1.5Competitive antagonist
NMDA (glycine site)25Antagonist

Neuroprotective Effects

Research indicates that this compound possesses neuroprotective effects, particularly in models of ischemia. It has been shown to inhibit seizure-like activity in hippocampal neurons, making it a valuable compound for studying excitotoxicity and neurodegenerative conditions . In a study involving cultured hippocampal neurons, this compound was found to induce internalization of AMPA receptors, which may contribute to its ability to modulate synaptic transmission and protect against excitotoxic damage .

Case Studies and Experimental Findings

  • Electrical Synaptic Transmission :
    A study demonstrated that this compound could depress electrical synaptic transmission in cultured neurons by inducing internalization of AMPA-type glutamate receptors. This effect was blocked when co-applied with concanavalin A, suggesting that receptor internalization plays a significant role in its mechanism .
  • Effects on GABAergic Transmission :
    In experiments conducted on CA1 interneurons, this compound application resulted in increased frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) without altering their amplitude. This indicates that while this compound enhances GABA_A receptor-mediated transmission, it also depolarizes interneurons to firing threshold, thus modifying network properties within the hippocampus .
  • Impact on Drug Self-Administration :
    A study investigating the effects of this compound on nicotine self-administration in rats found that this compound significantly reduced nicotine intake during the maintenance phase but did not influence drug-seeking behavior after a period of forced abstinence. This suggests potential therapeutic applications for managing addiction behaviors .

Q & A

Q. What is the standard protocol for applying CNQX in in vitro hippocampal slice preparations to block AMPA receptor-mediated synaptic transmission?

this compound is typically dissolved in DMSO or saline at stock concentrations (e.g., 100 mM) and diluted to working concentrations (1–10 µM) in artificial cerebrospinal fluid (aCSF). Pre-incubation for 10–15 minutes before electrophysiological recordings ensures receptor blockade. Dose-dependent effects should be validated via dose-response curves, with IC50 values (~0.3 µM for AMPA receptors) determined using biphasic curve fitting . Control experiments must include vehicle (DMSO/saline) to rule out solvent effects.

Q. How does this compound distinguish between AMPA and kainate receptor subtypes in electrophysiological assays?

this compound exhibits higher affinity for AMPA receptors (IC50 = 0.3 µM) compared to kainate receptors (IC50 = 1.5 µM) . To isolate receptor-specific effects:

  • Use selective agonists (e.g., AMPA for AMPAR, kainate for KAR).
  • Combine this compound with subunit-specific antagonists (e.g., GYKI 52466 for AMPAR).
  • Validate via knockout models or RNA interference targeting GluA1–4 (AMPAR) or GluK1–5 (KAR) subunits .

Q. What are common pitfalls in interpreting this compound-mediated neuroprotection in developmental neuronal death models?

  • Off-target motility suppression : High this compound doses (>200 µg/day in avian models) transiently inhibit embryonic motility, confounding survival effects. Use motility assays to calibrate sub-threshold doses .
  • NMDA receptor cross-talk : At high concentrations (>100 µM), this compound non-competitively inhibits NMDA receptors, necessitating co-application of APV to isolate AMPA/KAR effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported NMDA receptor modulation across studies?

this compound’s NMDA effects are concentration- and context-dependent:

  • Low doses (1–10 µM) : No direct NMDA inhibition; glycine-site antagonism may occur in specific isoforms .
  • High doses (>100 µM) : Non-competitive NMDA blockade via allosteric mechanisms (Kd = 71–96 µM) . Methodological solution : Use NMDA-specific antagonists (e.g., CPP) alongside this compound and validate via Schaffer collateral-CA1 synapse assays .

Q. What experimental design optimizes isobolographic analysis of this compound-gabapentin synergism in neuropathic pain models?

  • Dose ratio : Fix gabapentin:this compound at 15:1 based on ED50 values (e.g., gabapentin ED50 = 18 µg, this compound ED50 = 1.2 µg) .
  • Validation : Test combinations (e.g., 4.5:0.3 µg, 72:4.8 µg) in mechanical allodynia assays (von Frey filaments) with post-administration thresholds measured at 15–120 min intervals .
  • Reversibility controls : Washout experiments to confirm effect specificity.

Q. How does this compound disinhibit voltage-gated Ca²⁺ (CaV) channels in retinal neurons, and what are the implications for synaptic plasticity studies?

this compound blocks AMPA autoreceptors on inhibitory interneurons, reducing GABA release and indirectly enhancing CaV currents in cones. Protocol :

  • Apply 50 µM this compound to retinal slices; monitor CaV currents via whole-cell patch clamp.
  • Co-apply muscimol (GABA agonist) to reverse disinhibition . Key metric : Shift in CaV activation curve (e.g., −20.3 mV to −24.5 mV with this compound) .

Methodological Tables

Q. Table 1. This compound Dose-Response Parameters in GluA2 Receptor Blockade

ParameterValue (Mean ± SEM)ConditionsReference
IC50 (AMPA)0.3 µMHippocampal slices, 100 µM glutamate
IC50 (Kainate)1.5 µMXenopus oocyte expression assays
NMDA Kd (non-competitive)71–96 µMHEK293 cells, 10 mM NMDA

Q. Table 2. This compound Neuroprotection in Avian Brainstem Auditory Neurons

Treatment DurationNL Neuron Survival (% of E9 baseline)Motility Suppression Duration
3 days (E8–E10)2829 ± 170<8 hours
8 days (E8–E15)2788 ± 157<8 hours
p value0.80 (NS)

Key Recommendations

  • Receptor specificity : Always validate this compound’s target selectivity using subunit-specific antagonists and knockout models.
  • Dose calibration : Pre-test motility or synaptic activity in developmental models to avoid confounding neuroprotection data.
  • Data contradictions : Reconcile NMDA effects by controlling concentration and employing APV/CPP co-application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CNQX
Reactant of Route 2
CNQX

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。